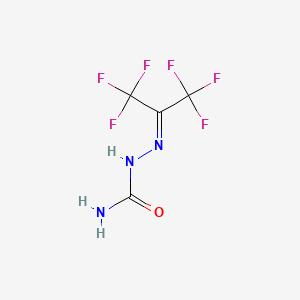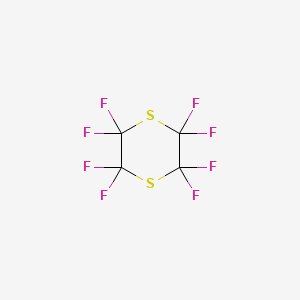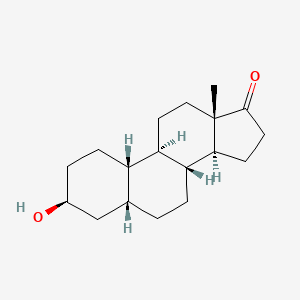
Hexafluoroacetone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluoroacetone semicarbazone is a chemical compound derived from hexafluoroacetone, a highly reactive fluorinated ketone. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry. This compound is characterized by its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexafluoroacetone semicarbazone can be synthesized through the reaction of hexafluoroacetone with semicarbazide hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium, where hexafluoroacetone reacts with semicarbazide hydrochloride to form the semicarbazone derivative. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound involves the continuous flow synthesis of hexafluoroacetone, which is then reacted with semicarbazide hydrochloride. The continuous flow system employs a micro packed-bed reactor filled with Lewis acid catalysts to optimize the reaction conditions and improve yield and selectivity . This method offers advantages such as reduced reaction times, improved safety, and scalability for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Hexafluoroacetone semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different fluorinated derivatives.
Reduction: Reduction reactions can convert this compound into other fluorinated compounds with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications, such as the synthesis of advanced materials and pharmaceuticals .
Aplicaciones Científicas De Investigación
Hexafluoroacetone semicarbazone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and intermediates.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound is used in the development of pharmaceuticals, including anesthetics and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of hexafluoroacetone semicarbazone involves its reactivity with various molecular targets. The compound acts as an electrophile, reacting with nucleophiles at the carbonyl carbon. This reactivity allows it to form stable complexes with proteins and enzymes, thereby influencing their activity and function. The molecular pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical effects .
Comparación Con Compuestos Similares
Hexafluoroacetone semicarbazone can be compared with other similar compounds, such as:
Hexafluoroacetone: The parent compound, known for its high reactivity and use in the synthesis of fluorinated derivatives.
Hexafluoroisopropanol: A related compound used as a solvent and intermediate in various chemical processes.
Hexafluoroisobutylene: A monomer used in polymer chemistry and the production of advanced materials.
Uniqueness: this compound is unique due to its stability and reactivity, which make it a valuable compound for a wide range of applications. Its ability to form stable complexes with proteins and enzymes sets it apart from other fluorinated compounds, providing unique opportunities for scientific research and industrial applications.
Propiedades
Número CAS |
400-16-8 |
|---|---|
Fórmula molecular |
C4H3F6N3O |
Peso molecular |
223.08 g/mol |
Nombre IUPAC |
(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)urea |
InChI |
InChI=1S/C4H3F6N3O/c5-3(6,7)1(4(8,9)10)12-13-2(11)14/h(H3,11,13,14) |
Clave InChI |
FPFSPORTAGQQRV-UHFFFAOYSA-N |
SMILES canónico |
C(=NNC(=O)N)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)






![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)

![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)

![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![Methyl [(3-fluorophenyl)methyl]carbamate](/img/structure/B13420402.png)
